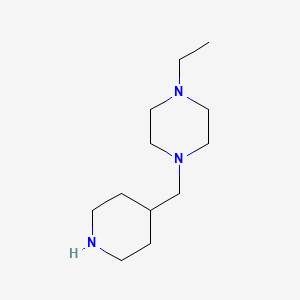

1-Ethyl-4-(piperidin-4-ylmethyl)piperazine

Beschreibung

Chemical Classification and Nomenclature

1-Ethyl-4-(piperidin-4-ylmethyl)piperazine belongs to the chemical class of diazinanes, specifically falling under the subclass of piperazines. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound features a piperazine core structure with an ethyl substituent at the 1-position and a piperidin-4-ylmethyl group at the 4-position. The piperazine component consists of a saturated aliphatic six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, along with four carbon atoms. The structural framework represents a combination of two fundamental heterocyclic systems that are extensively utilized in pharmaceutical chemistry.

The compound's molecular classification places it within the broader category of organoheterocyclic compounds, specifically under the super class of organoheterocyclic compounds and the class of diazinanes. The presence of multiple nitrogen atoms in the structure classifies it as an organopnictogen compound, with the nitrogen atoms serving as both hydrogen bond acceptors and donors depending on their protonation state. The chemical taxonomy further categorizes this compound as containing both piperazine and piperidine substituents, making it a hybrid structure that combines the properties of both heterocyclic systems.

| Classification Level | Category |

|---|---|

| Kingdom | Organic compounds |

| Super Class | Organoheterocyclic compounds |

| Class | Diazinanes |

| Sub Class | Piperazines |

| Direct Parent | Substituted piperazines |

| Molecular Framework | Aliphatic heteromonocyclic compounds |

The nomenclature of this compound reflects its structural complexity, with the ethyl group providing lipophilic character while the piperidine substitution introduces additional basicity and conformational flexibility. The methylene bridge connecting the piperidine to the piperazine core creates a specific spatial arrangement that influences the compound's three-dimensional structure and potential biological interactions.

Historical Context in Heterocyclic Chemistry

The development of piperazine-containing compounds has a rich history spanning over a century of medicinal chemistry research. Piperazine itself was first introduced to medicine as a solvent for uric acid, although its clinical efficacy in this application proved limited. The original naming of piperazines derives from their chemical similarity to piperidine, which is a constituent of piperine found in the black pepper plant, Piper nigrum. The addition of the "-az-" infix in "piperazine" specifically refers to the extra nitrogen atom compared to the single nitrogen-containing piperidine structure.

Historical development of piperazine derivatives gained significant momentum in the early 20th century when Bayer marketed piperazine as an anthelmintic agent. This early pharmaceutical application demonstrated the potential of the piperazine scaffold in medicinal chemistry, leading to extensive research into substituted derivatives. The recognition of piperazine as a privileged scaffold in drug design has evolved over decades, with researchers identifying its unique ability to modulate pharmacokinetic and pharmacodynamic properties of pharmaceutical compounds.

The historical progression of piperazine research reveals a pattern of increasing structural complexity and therapeutic diversity. Early compounds focused on simple substitutions and direct pharmacological applications, while modern research emphasizes the role of piperazine derivatives as sophisticated molecular scaffolds capable of arranging pharmacophoric groups in optimal spatial configurations for target protein interactions. This evolution reflects the growing understanding of structure-activity relationships and the importance of three-dimensional molecular architecture in drug design.

Recent analysis of United States Food and Drug Administration-approved pharmaceuticals from 2013 to 2023 demonstrates the continued significance of nitrogen heterocycles in drug development, with 82% of approved drugs containing at least one nitrogen heterocycle. This represents a substantial increase from 59% in preceding decades, highlighting the growing importance of heterocyclic chemistry in pharmaceutical innovation. The trend toward increased complexity in nitrogen heterocycle utilization directly impacts compounds like this compound, which incorporate multiple heterocyclic systems.

Significance within Nitrogen-Containing Heterocycles

Within the broader landscape of nitrogen-containing heterocycles, compounds featuring both piperazine and piperidine components occupy a unique position due to their dual heterocyclic nature. Piperazine derivatives have been identified as among the most frequently encountered heterocycles in biologically active compounds, ranking prominently in comprehensive analyses of pharmaceutical chemical space. The significance of these structures stems from their impact on physicochemical properties, structural characteristics, and synthetic accessibility in medicinal chemistry applications.

The dual nitrogen heterocycle system represented by this compound provides several advantages in pharmaceutical design. The piperazine component contributes basicity, hydrophilicity, and hydrogen bonding capability, while the piperidine moiety adds conformational flexibility and additional sites for molecular recognition. This combination allows for fine-tuning of molecular properties to achieve optimal drug-like characteristics, including appropriate lipophilicity, metabolic stability, and target selectivity.

Statistical analysis of heterocycle frequency in approved drugs reveals that piperidine historically held the top position among nitrogen heterocycles, though pyridine has recently claimed this distinction. Piperazine maintains a strong presence in pharmaceutical applications, with 83% of piperazine-containing drugs featuring substitutions at both nitrogen atoms. This high percentage of disubstituted piperazines demonstrates the importance of structural modifications in optimizing biological activity and pharmaceutical properties.

| Heterocycle Type | Ranking in Pharmaceuticals | Key Characteristics |

|---|---|---|

| Piperidine | Second most common | High structural diversity, nitrogen substitution |

| Piperazine | Frequently encountered | Dual nitrogen substitution, basicity modulation |

| Pyridine | Most common currently | Aromatic character, metabolic stability |

| Morpholine | Moderate frequency | Oxygen-nitrogen combination, solubility enhancement |

The emergence of fused nitrogen heterocycles in recent pharmaceutical approvals, particularly in cancer therapeutics, indicates a trend toward increased structural complexity. This development suggests that hybrid compounds like this compound, which combine multiple heterocyclic systems, represent important directions for future pharmaceutical research and development.

Position in Pharmaceutical Chemical Space

This compound occupies a strategic position within pharmaceutical chemical space due to its incorporation of two well-established privileged scaffolds. The compound's structural features align with current trends in drug discovery that emphasize the use of piperazine derivatives for modulating pharmacokinetic and pharmacodynamic properties. Recent analysis of Food and Drug Administration-approved drugs containing piperazine moieties demonstrates the continued relevance of these structures in modern pharmaceutical development.

The pharmaceutical landscape increasingly recognizes piperazine-containing compounds as valuable building blocks for drug design, with applications spanning multiple therapeutic areas including oncology, neurology, and infectious diseases. The structural complexity represented by this compound positions it within the category of molecules that can serve both as direct therapeutic agents and as synthetic intermediates for more complex pharmaceutical entities. This dual utility enhances its potential value in pharmaceutical research and development.

Contemporary pharmaceutical chemistry emphasizes the importance of three-dimensional molecular architecture in determining biological activity and selectivity. The bicyclic nature of this compound provides a rigid framework that can present pharmacophoric elements in defined spatial orientations, potentially leading to enhanced target selectivity and reduced off-target effects. This structural characteristic aligns with modern drug design principles that prioritize conformational control and geometric complementarity with biological targets.

The position of this compound within pharmaceutical chemical space is further defined by its potential for structure-activity relationship optimization. The presence of multiple sites for chemical modification, including the ethyl substituent, the methylene bridge, and both nitrogen-containing rings, provides numerous opportunities for systematic structural variation. This flexibility enables medicinal chemists to fine-tune molecular properties while maintaining the core structural framework that contributes to biological activity.

Eigenschaften

IUPAC Name |

1-ethyl-4-(piperidin-4-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-2-14-7-9-15(10-8-14)11-12-3-5-13-6-4-12/h12-13H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPNLLWZWMVFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Amination of N-Boc-Piperidin-4-one with N-Ethylpiperazine

A widely used approach involves the reductive amination of N-Boc-protected piperidin-4-one with N-ethylpiperazine or piperazine derivatives, followed by deprotection to yield the target compound.

- Step 1: Mix N-Boc-piperidin-4-one with N-ethylpiperazine in a suitable solvent (e.g., methanol, dichloromethane) with a base such as sodium carbonate or triethylamine.

- Step 2: Add a reducing agent such as sodium dithionite (sodium hydrosulfite) or sodium borohydride in batches under controlled temperature (10–100 °C) to reduce the imine intermediate to the corresponding amine.

- Step 3: Filter to remove insoluble materials, evaporate solvents, and extract the intermediate.

- Step 4: Deprotect the Boc group by treatment with saturated hydrogen chloride in methanol to obtain the hydrochloride salt of 1-ethyl-4-(piperidin-4-ylmethyl)piperazine.

This method is noted for its simplicity, low energy consumption, and cost-effectiveness.

Alkylation of Piperazine Derivatives

Another approach involves:

- Starting from piperazine or substituted piperazine derivatives.

- Alkylating the nitrogen at the 1-position with ethyl halides (e.g., ethyl bromide or ethyl chloride) under basic conditions.

- Introducing the piperidin-4-ylmethyl substituent via nucleophilic substitution or reductive amination with piperidin-4-ylmethyl intermediates.

This method requires careful control to avoid over-alkylation and side reactions.

Reduction of Piperazine-2-one Derivatives

A patented method describes:

- Preparation of 3,4-dehydropiperazine-2-one derivatives by reacting esters with ethylenediamine derivatives.

- Reduction of these lactams with lithium aluminum hydride (LiAlH4) to yield substituted piperazines.

- Subsequent alkylation to introduce ethyl or other alkyl groups.

This method is more complex but allows for structural diversity in piperazine derivatives.

Detailed Reaction Conditions and Yields

Research Findings and Optimization Notes

- Selectivity: Reductive amination with N-Boc-piperidin-4-one provides high regioselectivity for substitution at the 4-position of piperazine.

- Reducing agents: Sodium dithionite is preferred for mild conditions and cost efficiency; LiAlH4 offers strong reduction but requires stringent handling.

- Solvents: Methanol, dichloromethane, and tetrahydrofuran are commonly used; solvent choice affects solubility and reaction rate.

- Bases: Sodium carbonate and triethylamine are effective for neutralizing acids formed and promoting alkylation.

- Temperature control: Maintaining moderate temperatures (25–60 °C) prevents side reactions and decomposition.

- Purification: Filtration, solvent extraction, and recrystallization from methanol or hexane yield high-purity products.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

1-Ethyl-4-(piperidin-4-ylmethyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Synthesis

1-Ethyl-4-(piperidin-4-ylmethyl)piperazine serves as a crucial building block in the synthesis of more complex organic molecules. Its piperazine and piperidine rings allow for diverse modifications, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions, including alkylation and acylation, enhances its utility in synthetic chemistry.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Alkylation | Addition of alkyl groups to the nitrogen atoms | Various piperazine derivatives |

| Acylation | Formation of amides by reaction with acyl chlorides | Piperazine-based pharmaceuticals |

| Condensation | Reaction with aldehydes or ketones | Schiff bases for biological studies |

Biological Applications

Biological Activity Studies

Research indicates that this compound interacts with various biological targets, particularly neurotransmitter receptors. Its structural similarity to known psychoactive compounds suggests potential use in treating neurological disorders.

Case Study: Neurotransmitter Modulation

A study evaluated the compound's ability to modulate serotonin and dopamine receptors, critical for mood regulation. Results indicated that it could act as an antagonist or partial agonist at these receptors, which may have implications for developing treatments for depression and anxiety disorders .

Medicinal Applications

Drug Development

The compound is being explored as an intermediate in synthesizing drugs targeting the central nervous system. Its derivatives have shown promise as potential treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's.

Table 2: Potential Therapeutic Applications

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals. Its role as a catalyst in certain chemical reactions enhances efficiency and yield in manufacturing processes.

Wirkmechanismus

The mechanism of action of 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Solubility and pKa

- Spacer Groups : Compounds with ethylene (‑CH2CH2‑) or methylene (‑CH2‑) spacers between the piperazine core and attached moieties exhibit higher aqueous solubility (80+ μM at pH 2.0 and 6.5) compared to direct attachment (e.g., N-phenylpiperazinyl derivatives: <20 μM). The target compound’s piperidinylmethyl spacer (‑CH2-piperidine) likely confers intermediate solubility, similar to methylene-linked analogs .

- pKa Correlation: Piperazine derivatives with ethylene spacers have pKa values of 6–7, while direct-attachment analogs (e.g., 4(1H)-quinolone derivatives) show pKa <3.6. The piperidinylmethyl group in the target compound may moderate basicity, enhancing solubility in physiological environments .

Piperazine vs. Piperidine Linkers

- Binding Affinity : In thiazolo[5,4-d]pyrimidine derivatives, piperazine-linked compounds (Ki = 58 nM for hA2AAR) exhibit ~10-fold higher binding affinity than piperidine-linked analogs (Ki = 594 nM). This suggests the target compound’s piperazine core may enhance receptor interactions compared to piperidine-based structures .

- Metabolic Stability : Ethyl piperazine derivatives (e.g., CXCR4 antagonist 15) show improved metabolic stability over ethyl piperidines (e.g., compound 14), despite lower potency. The piperazine ring may reduce CYP450 2D6 inhibition, a critical factor for drug development .

Functional Comparisons

Metabolic Stability and Liability

- Metabolite Formation : Piperazine rings are prone to deethylation and oxidation (e.g., metabolite formation in Chagas disease candidates). The ethyl group in the target compound may represent a metabolic hotspot, necessitating isosteric replacements (e.g., methylsulfonyl or pyridyl groups) to improve stability .

- Crystallographic Insights : Benzenesulfonamide piperazine derivatives (e.g., 1-ethyl-4-(phenylsulfonyl)piperazine) reveal intermolecular interactions via Hirshfeld surface analysis. Such studies suggest the target compound’s piperidinylmethyl group may enhance crystal packing and stability .

Data Tables

Table 1. Physicochemical Properties of Selected Piperazine Derivatives

*Estimated based on structural analogs.

Table 2. Metabolic and Pharmacokinetic Profiles

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) are effective for introducing substituents to the piperazine ring . Optimize solvent polarity (e.g., dichloromethane for lipophilic intermediates) and temperature (20–50°C) to balance reaction kinetics and side-product formation. Monitor progress using TLC or LC-MS with Ascentis® Express C18 columns for separation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the ethyl and piperidinylmethyl substituents. Compare chemical shifts to analogs like 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (δ ~2.5–3.5 ppm for piperazine protons) .

- HRMS : Validate molecular weight (expected m/z ~237.23 for CHN) with electrospray ionization (ESI) or MALDI-TOF.

- IR : Identify secondary amine stretches (~3300 cm) and C-N vibrations (~1250 cm) .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment (>95%). Store under inert gas (argon) at −20°C in amber vials to prevent oxidation. For analogs like 1-Acetyl-4-(4-hydroxyphenyl)piperazine, stability studies show degradation <5% over 6 months under these conditions .

Advanced Research Questions

Q. What strategies resolve contradictory data in receptor binding assays involving this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength). For example:

- Radioligand Binding : Validate using competitive binding with reference standards (e.g., Levofloxacin RS for quinolone analogs) .

- Control Experiments : Include nonspecific binding blockers (e.g., 10 µM 1-Phenylpiperazine) to isolate target interactions .

- Data Normalization : Express results as % inhibition relative to positive controls (e.g., 1-(4-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding to targets (e.g., serotonin or dopamine receptors). Compare to structurally similar compounds like 1-[(4-Nitrophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine, which showed antiarrhythmic activity via ion channel modulation .

- QSAR Models : Corrogate substituent effects (e.g., ethyl vs. benzyl groups) on logP and IC values. For example, piperazine derivatives with logP >2.5 exhibit improved blood-brain barrier penetration .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human or rat) and quantify parent compound loss via LC-MS/MS. Reference methods for 1-Methyl-4-(2-(4-((1-methylethyl)thio)phenyl)-1-oxopropyl)piperazine suggest t >60 min indicates favorable stability .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Analogs like 2-(4-Fluorophenyl)piperazine showed low inhibition (IC >10 µM), reducing drug-drug interaction risks .

Data Contradiction and Optimization

Q. How to address inconsistent cytotoxicity results across cell lines?

- Methodological Answer :

- Cell Line Validation : Use authenticated lines (e.g., HEK293 vs. HeLa) and confirm receptor expression via qPCR. For example, 1-Benzyl-4-hydrazinylpiperidine showed variable IC values (5–50 µM) depending on EGFR expression levels .

- Assay Replicates : Perform triplicate experiments with internal controls (e.g., doxorubicin for apoptosis induction). Statistical analysis (ANOVA with post-hoc tests) can identify outliers .

Q. What experimental designs minimize byproduct formation during scale-up synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous reactors reduce side reactions by precise control of residence time and temperature. For 1-(Chloroacetyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine, this method improved yield from 65% to 85% .

- Purification : Use preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) to isolate the target compound from analogs like 1-Allyl-4-(2-hydroxyethyl)-piperazine .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.